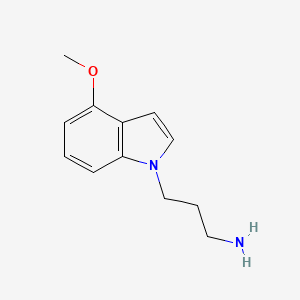
3-(4-methoxy-1H-indol-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メトキシ-1H-インドール-1-イル)プロパン-1-アミンは、インドール誘導体のクラスに属する有機化合物です。インドール誘導体は、さまざまな天然物や医薬品に存在するため、重要です。この化合物は、インドール環にメトキシ基が結合しており、これにより化学的性質と生物学的活性が影響を受ける可能性があります。
2. 製法
合成経路と反応条件: 3-(4-メトキシ-1H-インドール-1-イル)プロパン-1-アミンの合成は、通常、次の手順を伴います。
出発物質: 合成は、4-メトキシインドールの調製から始まります。
アルキル化: 4-メトキシインドールは、塩基性条件下で適切なハロアルカン(3-ブロモプロパン-1-アミンなど)とアルキル化され、目的の生成物を生成します。
工業的製造方法: この化合物の工業的製造には、収率と純度を最大化するために、特定の触媒、溶媒、および温度制御を使用するなどの最適化された反応条件が含まれる場合があります。プロセスには、最終生成物を得るために再結晶またはクロマトグラフィーなどの精製手順も含まれる場合があります。
反応の種類:
酸化: この化合物は、メトキシ基またはインドール環が酸化されてさまざまな生成物を形成する酸化反応を受ける可能性があります。
還元: 還元反応は、インドール環またはアミン基を標的にし、化合物の異なる還元形をもたらす可能性があります。
置換: メトキシ基またはアミン基は、さまざまな試薬との置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性または塩基性条件下で使用できます。
還元: パラジウム触媒または水素化ホウ素ナトリウムを使用した水素ガスを使用できます。
置換: ハロゲン化剤または求核剤を適切な条件下で使用できます。
主な生成物:
酸化: 生成物には、インドール環またはメトキシ基の酸化形が含まれる場合があります。
還元: インドール環またはアミン基の還元形。
置換: 使用される試薬に応じて、さまざまな置換誘導体。
4. 科学研究への応用
3-(4-メトキシ-1H-インドール-1-イル)プロパン-1-アミンは、科学研究においていくつかの用途があります。
化学: より複雑な分子や医薬品の合成における構成要素として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用を含む潜在的な生物学的活性について研究されています。
医学: 神経疾患の治療など、潜在的な治療的使用を調査する研究が進められています。
工業: 新しい材料や化学プロセスの開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxy-1H-indol-1-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyindole.
Alkylation: The 4-methoxyindole undergoes alkylation with a suitable alkyl halide, such as 3-bromopropan-1-amine, under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group or the indole ring may be oxidized to form various products.
Reduction: Reduction reactions can target the indole ring or the amine group, leading to different reduced forms of the compound.
Substitution: The methoxy group or the amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Products may include oxidized forms of the indole ring or the methoxy group.
Reduction: Reduced forms of the indole ring or the amine group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(4-Methoxy-1H-indol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
3-(4-メトキシ-1H-インドール-1-イル)プロパン-1-アミンの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、生物系における酵素、受容体、または他のタンパク質と相互作用する可能性があります。
関与する経路: さまざまな生化学的経路を調節し、観察される生物学的効果をもたらす可能性があります。たとえば、脳内の神経伝達物質系に影響を与え、潜在的な治療効果に貢献する可能性があります。
類似の化合物:
- 3-(1H-インドール-1-イル)プロパン-1-アミン
- 3-(5-メトキシ-1H-インドール-1-イル)プロパン-1-アミン
- 3-(6-メチル-1H-インドール-1-イル)プロパン-1-アミン
比較:
- 独自性: 3-(4-メトキシ-1H-インドール-1-イル)プロパン-1-アミンにおけるインドール環の4位へのメトキシ基の存在は、他の類似の化合物とは異なります。この構造的特徴は、化学反応性と生物学的活性を影響を与える可能性があります。
類似化合物との比較
- 3-(1H-Indol-1-yl)propan-1-amine
- 3-(5-Methoxy-1H-indol-1-yl)propan-1-amine
- 3-(6-Methyl-1H-indol-1-yl)propan-1-amine
Comparison:
- Uniqueness: The presence of the methoxy group at the 4-position of the indole ring in 3-(4-methoxy-1H-indol-1-yl)propan-1-amine distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity.
- Chemical Properties: The methoxy group can affect the compound’s solubility, stability, and reactivity compared to other indole derivatives.
- Biological Activity: The specific position of the methoxy group can lead to differences in biological activity, making this compound unique in its potential applications.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
3-(4-methoxyindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-12-5-2-4-11-10(12)6-9-14(11)8-3-7-13/h2,4-6,9H,3,7-8,13H2,1H3 |
InChIキー |
NNKPAEKRLSGKCQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=CN2CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate](/img/structure/B10979252.png)
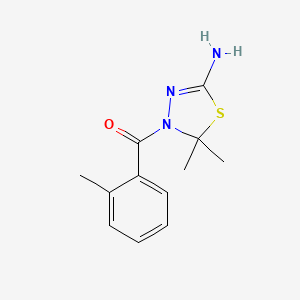
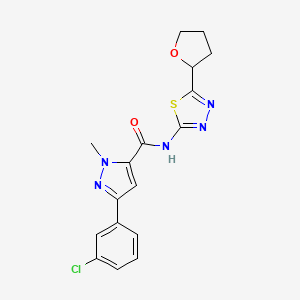
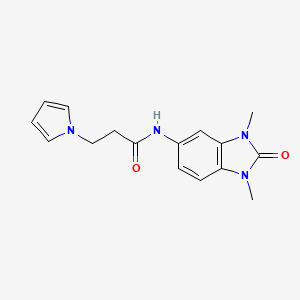
![N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10979266.png)
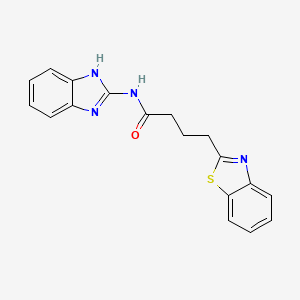
![(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B10979284.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B10979291.png)
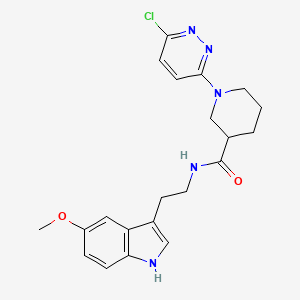
![N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B10979312.png)
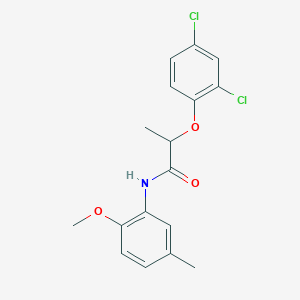
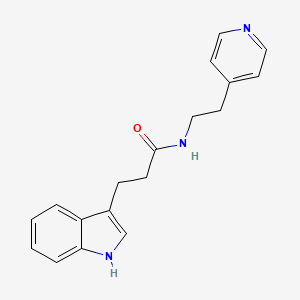
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide](/img/structure/B10979323.png)
![Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10979336.png)
